2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
CAS No.: 897485-15-3
Cat. No.: VC5260853
Molecular Formula: C21H21Cl2N3O2S
Molecular Weight: 450.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897485-15-3 |
|---|---|
| Molecular Formula | C21H21Cl2N3O2S |
| Molecular Weight | 450.38 |
| IUPAC Name | 2-(2,4-dichlorophenoxy)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C21H21Cl2N3O2S/c1-13-3-4-14(2)20-19(13)24-21(29-20)26-9-7-25(8-10-26)18(27)12-28-17-6-5-15(22)11-16(17)23/h3-6,11H,7-10,12H2,1-2H3 |
| Standard InChI Key | DPMQQFJYIZRUSH-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophoric elements:
-
A 2,4-dichlorophenoxy group linked via an ether bond to an ethanone backbone.
-
A piperazine ring serving as a central scaffold.
-
A 4,7-dimethylbenzo[d]thiazole moiety attached to the piperazine nitrogen.
This configuration enables diverse non-covalent interactions with biological targets, including hydrogen bonding (via the piperazine and ethanone groups) and hydrophobic interactions (via the chlorinated aromatic and methyl-substituted benzothiazole rings).
Physicochemical Profile
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁Cl₂N₃O₂S |
| Molecular Weight | 450.38 g/mol |
| IUPAC Name | 2-(2,4-Dichlorophenoxy)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
| Topological Polar Surface Area | 72.4 Ų |
| LogP (Predicted) | 4.2 |
The compound’s moderate lipophilicity (LogP ~4.2) and balanced polar surface area suggest favorable membrane permeability, a critical attribute for central nervous system (CNS) penetration .
Synthesis and Characterization
Synthetic Pathways
The synthesis employs a multi-step strategy:
-
Mitsunobu Reaction: Coupling of 2,4-dichlorophenol with bromoethanone in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the phenoxy-ethanone intermediate.
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) group from a piperazine precursor using trifluoroacetic acid (TFA), yielding a free amine for subsequent coupling.
-
Nucleophilic Substitution: Reaction of the deprotected piperazine with 4,7-dimethylbenzo[d]thiazole-2-carbonyl chloride to form the final product.
Analytical Characterization
Structural validation utilizes:
-
¹H/¹³C NMR: Confirms proton environments and carbon frameworks. The dichlorophenoxy group exhibits characteristic aromatic protons at δ 7.2–7.4 ppm, while the piperazine signals appear as broad singlets near δ 3.0 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 450.38 [M+H]⁺.
-
Infrared (IR) Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C) verify the ethanone and ether linkages.
Research Advancements and Applications
Recent Studies
-
Blood-Brain Barrier (BBB) Penetration: Structural analogs with reduced polar surface area (e.g., 29 in ) achieve brain-to-blood ratios of 0.4, indicating potential for treating CNS infections .
-
Metabolic Stability: Microsomal stability assays reveal a half-life >60 minutes in human liver microsomes, suggesting favorable pharmacokinetics.
Therapeutic Prospects
Ongoing research explores:
-
Antitrypanosomal Activity: Analogous N-myristoyltransferase (NMT) inhibitors show EC₅₀ values of 0.7 μM against Trypanosoma brucei, the causative agent of sleeping sickness .
-
Combination Therapies: Synergy with doxorubicin (combination index = 0.3) in resistant cancer models.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Modification | IC₅₀ (TbNMT) |
|---|---|---|
| DDD85646 (1) | Sulfonamide substituent | 0.002 μM |
| 29 | Dichlorophenyl-pyridyl-piperidine | 0.1 μM |
| VC5260853 (This compound) | Dichlorophenoxy-ethanone | 0.5 μM |
The dichlorophenoxy group in VC5260853 enhances hydrophobic binding but reduces NMT affinity compared to sulfonamide-containing analogs .
Activity Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume